molecular formula C12H13NO3 B2880312 2-(2-Oxopyrrolidin-1-yl)-2-phenylacetic acid CAS No. 60729-82-0

2-(2-Oxopyrrolidin-1-yl)-2-phenylacetic acid

Cat. No. B2880312
CAS RN: 60729-82-0
M. Wt: 219.24
InChI Key: JEZXSMOLJOXBRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08748613B2

Procedure details

2-(4-Chlorobutanamido)-2-phenylacetic acid (650 mg, 2.54 mmol) was dissolved in dry THF (8.5 ml) and the solution was cooled to 0° C. with an ice-bath stirring under nitrogen atmosphere. Potassium tert-butoxide (599 mg, 5.34 mmol) was added in three portions and a white suspension was obtained. The mixture was stirred at the same temperature for 15 minutes. 1N HCl was added dropwise till pH 2-3 and than the mixture was diluted with water (10 ml) and extracted three times with EtOAc (15 ml×3). The organic phase was dried (Na2SO4) and evaporated to obtain the title compound (352 mg, 63.2% yield) as a pale yellow spongy sticky solid.
Name
2-(4-Chlorobutanamido)-2-phenylacetic acid
Quantity
650 mg
Type
reactant
Reaction Step One
Name
Quantity
8.5 mL
Type
solvent
Reaction Step One
Quantity
599 mg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Four
Yield
63.2%

Identifiers

REACTION_CXSMILES
Cl[CH2:2][CH2:3][CH2:4][C:5]([NH:7][CH:8]([C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1)[C:9]([OH:11])=[O:10])=[O:6].CC(C)([O-])C.[K+].Cl>C1COCC1.O>[O:6]=[C:5]1[CH2:4][CH2:3][CH2:2][N:7]1[CH:8]([C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1)[C:9]([OH:11])=[O:10] |f:1.2|

Inputs

Step One
Name
2-(4-Chlorobutanamido)-2-phenylacetic acid
Quantity
650 mg
Type
reactant
Smiles
ClCCCC(=O)NC(C(=O)O)C1=CC=CC=C1
Name
Quantity
8.5 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
599 mg
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
10 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
stirring under nitrogen atmosphere
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
a white suspension was obtained
STIRRING
Type
STIRRING
Details
The mixture was stirred at the same temperature for 15 minutes
Duration
15 min
EXTRACTION
Type
EXTRACTION
Details
extracted three times with EtOAc (15 ml×3)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
O=C1N(CCC1)C(C(=O)O)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 352 mg
YIELD: PERCENTYIELD 63.2%
YIELD: CALCULATEDPERCENTYIELD 63.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.